2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and triazolo[1,5-c]pyrimidine cores. The key steps include:
Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Formation of the triazolo[1,5-c]pyrimidine core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a nitrile or an isocyanate.
Coupling of the cores: The pyrazole and triazolo[1,5-c]pyrimidine cores are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The halomethyl group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent, such as dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of breast and colorectal cancers.
Mechanism of Action
The mechanism of action of 2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar biological activities.
Imidazole-containing compounds: These compounds have a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
2-[(3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structure, which allows for potent and selective inhibition of CDK2. This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C16H11N9O2 |
---|---|
Molecular Weight |
361.32 g/mol |
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H11N9O2/c26-25(27)14-6-7-22(21-14)9-13-19-16-12-8-18-24(11-4-2-1-3-5-11)15(12)17-10-23(16)20-13/h1-8,10H,9H2 |
InChI Key |
BUUKWUVQLRIHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=CC(=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.